N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS No.: 441291-85-6
Cat. No.: VC6759344
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441291-85-6 |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.43 |
| IUPAC Name | N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
| Standard InChI | InChI=1S/C21H16N2O3S/c1-23-16-8-6-13-4-2-3-5-15(13)19(16)27-21(23)22-20(24)14-7-9-17-18(12-14)26-11-10-25-17/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | NPNIACKAJADGSV-QURGRASLSA-N |
| SMILES | CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The molecule comprises two primary subunits:
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2,3-Dihydro-1,4-benzodioxine-6-carboxamide: A 1,4-benzodioxine ring (a fused bicyclic system with two oxygen atoms) substituted at position 6 with a carboxamide group .
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3-Methyl-2H,3H-naphtho[2,1-d] thiazol-2-ylidene: A naphthothiazole system featuring a thiazole ring fused to a naphthalene backbone, with a methyl group at position 3 and an exocyclic double bond at position 2 .
The E configuration of the exocyclic double bond ensures planarity between the naphthothiazole and benzodioxine systems, influencing conjugation and intermolecular interactions .
Systematic Nomenclature
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Parent heterocycles:
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Substituents:
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3-Methyl: A methyl group at position 3 of the thiazole ring.
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6-Carboxamide: A carboxamide group (-CONH2) at position 6 of the benzodioxine ring.
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Synthesis and Reaction Pathways
Synthesis of the 1,4-Benzodioxine Carboxylic Acid Precursor
The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid moiety is synthesized via cyclization reactions. A representative method involves:
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Cyclocondensation: Reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 65°C for 24 hours .
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Positional Isomerism: While the cited synthesis produces the 5-carboxylic acid derivative , positional isomerism to the 6-carboxylic acid variant requires adjusting reaction conditions or starting materials.
Activation of the Carboxylic Acid
Conversion to the reactive acyl chloride is achieved using thionyl chloride (SOCl2):
Key Conditions:
Coupling with the Naphthothiazole Amine
The final amide bond formation employs peptide coupling reagents. For example:
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HATU-Mediated Coupling: Reacting the acyl chloride with 3-methyl-2H,3H-naphtho[2,1-d] thiazol-2-amine in DMF using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) at 40°C overnight .
Physicochemical Properties
Lipophilicity and Solubility
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Log P (octanol-water): Predicted consensus value of 1.18 , indicating moderate lipophilicity suitable for membrane permeation.
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Aqueous Solubility:
Pharmacokinetic Predictions
Biological Activity and Applications
Central Nervous System (CNS) Targeting
The compound’s BBB permeability suggests potential for CNS applications, such as neuroinflammatory or neurodegenerative disease therapeutics .
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